molecular formula C14H19NO3 B7458525 2-[Methyl(2-phenylpropanoyl)amino]butanoic acid

2-[Methyl(2-phenylpropanoyl)amino]butanoic acid

Cat. No. B7458525
M. Wt: 249.30 g/mol
InChI Key: NARRVCBNCJMXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(2-phenylpropanoyl)amino]butanoic acid, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPAA is a derivative of valine and has been shown to have unique biochemical and physiological effects.

Scientific Research Applications

2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has been shown to have potential applications in various fields of research. It has been studied for its effects on protein synthesis, cellular metabolism, and insulin secretion. This compound has also been used as a tool to study the role of valine in the regulation of energy metabolism. Furthermore, this compound has been used in the study of amino acid transporters and their role in cellular uptake of amino acids.

Mechanism of Action

2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of protein synthesis and cellular metabolism. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. These pathways are important for cellular growth and metabolism, making this compound a potential tool for studying these processes.
Biochemical and Physiological Effects:
This compound has been shown to increase protein synthesis and cellular metabolism in various cell types. It has also been shown to increase insulin secretion in pancreatic beta cells. This compound has been shown to have a unique effect on valine metabolism, increasing the uptake and utilization of valine in cells. These effects make this compound a potential tool for studying the regulation of cellular metabolism and protein synthesis.

Advantages and Limitations for Lab Experiments

2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized on a large scale, making it readily available for research purposes. It has unique biochemical and physiological effects that make it a potential tool for studying cellular metabolism and protein synthesis. However, there are also limitations to using this compound in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[Methyl(2-phenylpropanoyl)amino]butanoic acid. One area of interest is the role of this compound in the regulation of energy metabolism and its potential use as a treatment for metabolic disorders. Another area of interest is the use of this compound as a tool for studying the regulation of protein synthesis and cellular metabolism. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.
Conclusion:
This compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It can be easily synthesized on a large scale and has unique biochemical and physiological effects. This compound has potential applications in various fields of research, including the study of cellular metabolism and protein synthesis. Further research is needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.

Synthesis Methods

2-[Methyl(2-phenylpropanoyl)amino]butanoic acid can be synthesized through a multistep process starting with the reaction of 2-phenylpropanoyl chloride with methylamine to form N-methyl(2-phenylpropanoyl)amine. This intermediate is then reacted with tert-butyl bromoacetate to form the final product, this compound. The synthesis method has been optimized and can be performed on a large scale, making it a viable option for research purposes.

properties

IUPAC Name

2-[methyl(2-phenylpropanoyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-12(14(17)18)15(3)13(16)10(2)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARRVCBNCJMXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)C(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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